molecular formula C21H20ClN3O3S2 B2784363 N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954076-55-2

N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2784363
CAS No.: 954076-55-2
M. Wt: 461.98
InChI Key: KJNMJTMIGMADIQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenyl group, a thioether-linked thiazole ring, and a 2-methoxy-5-methylphenylamino substituent.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-13-3-8-18(28-2)17(9-13)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-6-4-14(22)5-7-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNMJTMIGMADIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 373.87 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazole derivatives. For instance, derivatives featuring thiazole moieties have shown promise in inhibiting cancer cell proliferation. The compound's structure suggests it may exhibit similar activities due to the presence of electron-donating groups and specific substitutions on the phenyl rings.

  • Mechanism of Action :
    • Compounds with thiazole rings often act by inhibiting key signaling pathways in cancer cells, such as the VEGFR-2 and AKT pathways, leading to apoptosis and cell cycle arrest .
    • The SAR indicates that para-halogen-substituted phenyl groups enhance activity, suggesting that modifications to the phenyl ring can significantly affect efficacy .
  • Case Studies :
    • A study demonstrated that thiazole-based compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
    • Another investigation found that specific substitutions on the thiazole ring improved selectivity against cancer cells while sparing normal cells .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. For example, compounds similar to this compound have shown significant activity in animal models.

  • Mechanism of Action :
    • These compounds often exert their effects through modulation of neurotransmitter systems and ion channels involved in seizure activity. The presence of halogenated phenyl groups has been linked to increased potency .
  • Research Findings :
    • In a study evaluating various thiazole derivatives, one compound showed a median effective dose significantly lower than standard anticonvulsants, indicating superior efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis for this compound suggests that:

  • Substituents : The presence of electron-donating groups (e.g., methoxy or methyl groups) on the phenyl rings enhances biological activity.
  • Thiazole Ring : The thiazole moiety is critical for both anticancer and anticonvulsant activities, as evidenced by various analogs demonstrating strong inhibitory effects on target proteins involved in these diseases.

Data Tables

CompoundActivity TypeIC₅₀ (µM)Mechanism
Compound 1Anticancer3.10VEGFR-2 Inhibition
Compound 2Anticonvulsant<20Ion Channel Modulation
N-(4-chlorophenyl)-...Anticancer/AnticonvulsantTBDTBD

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide.

Case Studies

  • Study on A549 Cells : In vitro testing against A549 human lung adenocarcinoma cells demonstrated an IC50 value of 23.30 ± 0.35 µM, indicating significant cytotoxicity compared to standard chemotherapy agents like cisplatin .
  • Human Glioblastoma U251 Cells : Compounds similar to this compound showed promising results with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against certain bacterial strains.

Case Studies

  • Antitubercular Activity : Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Data Tables

Application AreaCell Line / PathogenIC50 / MICReference
AnticancerA549 (Lung Cancer)23.30 µM
AnticancerU251 (Glioblastoma)Varies
AntimicrobialM. tuberculosis0.09 µg/mL

Chemical Reactions Analysis

Oxidation/Reduction Reactions

  • Oxidation : The methoxyphenyl group may undergo oxidation to form quinone derivatives.

  • Reduction : Carbonyl groups (e.g., ketones) can be reduced to alcohols or amines using reagents like NaBH4 or LiAlH4.

Substitution Reactions

  • Nucleophilic Substitution : The thiazole sulfur atom may participate in S→N or S→O substitutions.

  • Electrophilic Substitution : Chlorophenyl groups may undergo electrophilic aromatic substitution (e.g., nitration or acylation).

Hydrolysis

  • Amide Hydrolysis : The acetamide group can hydrolyze under acidic/basic conditions to produce carboxylic acids.

Reaction Products and Byproducts

Reaction Type Key Products Conditions References
Oxidation Quinone derivativesKMnO4, acidic conditions
Reduction Alcohols/amines (from carbonyl groups)NaBH4, LiAlH4
Nucleophilic Substitution S→N or S→O substituted derivativesNucleophiles (e.g., amines, hydroxide)
Amide Hydrolysis Carboxylic acidsH2O, heat, acid/base catalysts

Analytical Techniques for Reaction Monitoring

  • Chromatography : TLC and HPLC for tracking intermediate purity.

  • Spectroscopy :

    • NMR : Confirming structural integrity and substitution patterns.

    • IR : Identifying functional groups (e.g., amide, carbonyl).

  • Mass Spectrometry : Verifying molecular weight and isotopic distribution.

Stability and Reactivity Considerations

  • Thermal Stability : Thiazole rings and amide bonds are generally stable under standard conditions but may degrade under extreme heat.

  • pH Sensitivity : Amide hydrolysis is accelerated in acidic/basic environments.

  • Reactivity Trends : The chlorophenyl group’s electron-withdrawing effect may enhance electrophilic substitution rates.

Biological Implications of Reactivity

  • Metabolic Pathways : Oxidation/reduction reactions may mimic in vivo metabolic transformations, influencing pharmacokinetics .

  • Drug Modification : Substitution reactions could enable prodrug development or targeted drug delivery systems.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • Compound 4 (): N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide Key Differences: Replaces the 2-methoxy-5-methylphenylamino group with a piperazine-derived side chain. Activity: Acts as a P-gp inhibitor, enhancing paclitaxel bioavailability by 56–106.6% via oral co-administration .
  • Compound 9c (): 2-(N-(4-(4-Chlorophenyl)-1H-pyrrol-2-yl)sulfamoyl)-N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)acetamide Key Differences: Features a pyrrole-sulfamoyl group and chlorothiophene substituent instead of the methoxy-methylphenylamino moiety. Activity: Demonstrates antimicrobial properties, with a melting point of 154–156°C and molecular weight 579.43 g/mol .

Piperazine-Modified Analogues

  • Compound 14 (): 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Key Differences: Incorporates a chlorophenyl-piperazine group rather than the methoxy-methylphenylamino side chain. Properties: Melting point 282–283°C; evaluated as a matrix metalloproteinase (MMP) inhibitor for anti-inflammatory applications .

Functional Group Impact on Physicochemical Properties

Compound (Source) Substituents on Thiazole/Acetamide Melting Point (°C) Molecular Weight (g/mol) Notable Activity
Target Compound 4-Chlorophenyl, 2-methoxy-5-methylphenyl N/A ~493.99* N/A
Compound 4 4-Bromophenyl, piperazine N/A ~640.37* P-gp inhibition
Compound 9c 4-Chlorothiophene, pyrrole-sulfamoyl 154–156 579.43 Antimicrobial
Compound 14 p-Tolyl, chlorophenyl-piperazine 282–283 426.96 MMP inhibition

*Calculated based on structural formula.

Key Observations :

  • Chlorophenyl Groups : Common in Compounds 9c, 14, and the target, likely enhancing lipophilicity and target binding via hydrophobic interactions.
  • Methoxy vs.

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of intermediates like chlorophenoxy or thiazole precursors under basic conditions (e.g., using 4-chlorophenol with acylating agents).
  • Step 2 : Cyclization or coupling reactions to assemble the thiazole ring and acetamide backbone. For example, thioamide intermediates react with chloroacetyl chloride in solvents like dioxane or ethanol at 20–25°C .
  • Step 3 : Purification via recrystallization (ethanol-DMF mixtures) and characterization using NMR, IR, and mass spectrometry .

Q. What spectroscopic methods are used to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent connectivity and stereochemistry.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}).
  • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography (if available): Resolves crystal structure details .

Q. What in vitro assays are recommended for initial biological screening?

  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like COX-1/2 or kinases .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for acylation steps .
  • Catalysts : Anhydrous AlCl3_3 or K2_2CO3_3 improves cyclization efficiency .
  • Temperature Control : Maintaining 20–25°C during exothermic steps prevents side reactions .
  • Purification : Column chromatography or HPLC ensures high purity (>95%) for biological testing .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Purity Verification : Re-test compounds after rigorous purification (e.g., via HPLC) to confirm bioactivity .
  • Comparative Studies : Use structural analogs (e.g., thiazole or oxadiazole derivatives) to isolate pharmacophores responsible for activity .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Molecular Docking : Predict binding interactions with targets like COX-2 or EGFR using software (AutoDock, Schrödinger) .
  • Biochemical Assays : Measure enzyme inhibition kinetics (e.g., KiK_i values) via fluorogenic substrates .
  • Gene Expression Profiling : RNA sequencing to identify pathways modulated by the compound (e.g., apoptosis, inflammation) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Modify substituents on the thiazole, chlorophenyl, or acetamide groups (e.g., replace methoxy with ethoxy) .
  • Bioisosteric Replacement : Swap thiazole with oxadiazole or triazole rings to assess scaffold flexibility .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate structural features with bioactivity .

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